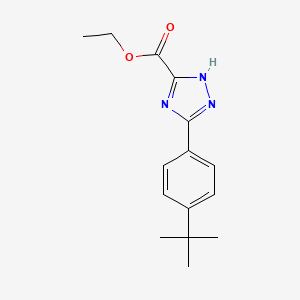
Ethyl 3-(4-(tert-butyl)phenyl)-1H-1,2,4-triazole-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-(4-(tert-butyl)phenyl)-1H-1,2,4-triazole-5-carboxylate is an organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of an ethyl ester group, a tert-butyl-substituted phenyl ring, and a triazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(4-(tert-butyl)phenyl)-1H-1,2,4-triazole-5-carboxylate typically involves the reaction of 4-(tert-butyl)phenylhydrazine with ethyl 2-cyanoacetate under acidic or basic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the triazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid or sodium acetate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of eco-friendly solvents and catalysts, can make the process more sustainable.
化学反応の分析
Types of Reactions
Ethyl 3-(4-(tert-butyl)phenyl)-1H-1,2,4-triazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the triazole ring or the phenyl ring, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination or electrophiles like alkyl halides for alkylation.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or alkylated derivatives.
科学的研究の応用
Ethyl 3-(4-(tert-butyl)phenyl)-1H-1,2,4-triazole-5-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial or antifungal agent due to the triazole ring’s known biological activity.
Medicine: Explored for its potential use in drug development, particularly in the design of inhibitors for specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.
作用機序
The mechanism of action of Ethyl 3-(4-(tert-butyl)phenyl)-1H-1,2,4-triazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing the compound’s binding affinity and specificity. The phenyl ring’s tert-butyl group can enhance the compound’s hydrophobic interactions, further stabilizing its binding to the target.
類似化合物との比較
Similar Compounds
- Ethyl 3-(4-methylphenyl)-1H-1,2,4-triazole-5-carboxylate
- Ethyl 3-(4-chlorophenyl)-1H-1,2,4-triazole-5-carboxylate
- Ethyl 3-(4-fluorophenyl)-1H-1,2,4-triazole-5-carboxylate
Uniqueness
Ethyl 3-(4-(tert-butyl)phenyl)-1H-1,2,4-triazole-5-carboxylate is unique due to the presence of the tert-butyl group on the phenyl ring. This bulky substituent can influence the compound’s steric and electronic properties, affecting its reactivity and binding interactions. Compared to similar compounds with smaller substituents, the tert-butyl group can enhance the compound’s stability and selectivity in various applications.
特性
分子式 |
C15H19N3O2 |
|---|---|
分子量 |
273.33 g/mol |
IUPAC名 |
ethyl 3-(4-tert-butylphenyl)-1H-1,2,4-triazole-5-carboxylate |
InChI |
InChI=1S/C15H19N3O2/c1-5-20-14(19)13-16-12(17-18-13)10-6-8-11(9-7-10)15(2,3)4/h6-9H,5H2,1-4H3,(H,16,17,18) |
InChIキー |
XTWHGZNOVKPSEH-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=NC(=NN1)C2=CC=C(C=C2)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





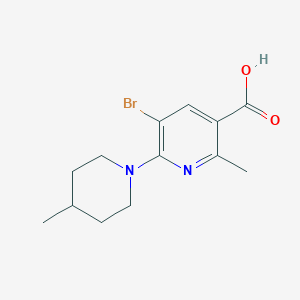

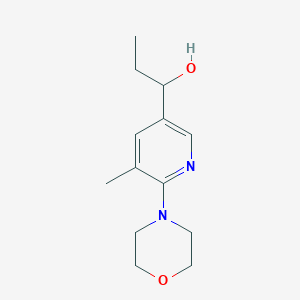
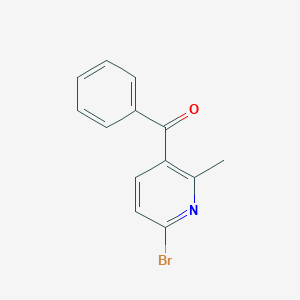

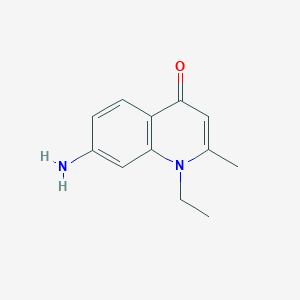
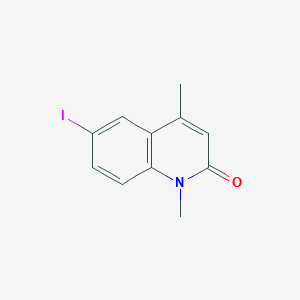
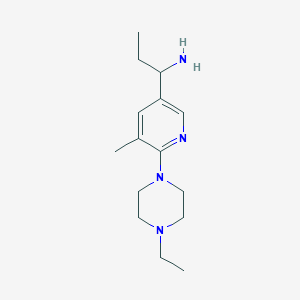

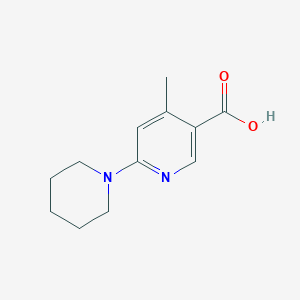
![2-amino-N-cyclopropyl-N-[[(2S)-1-methylpyrrolidin-2-yl]methyl]propanamide](/img/structure/B11793290.png)
